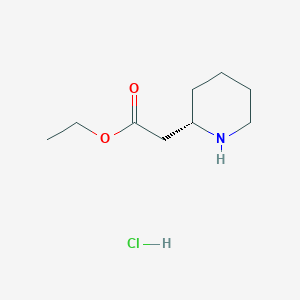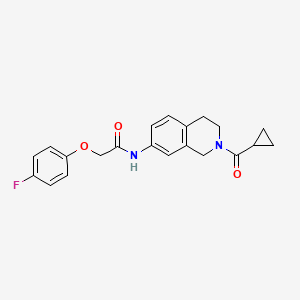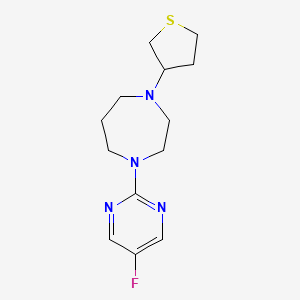
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that features a diazepane ring substituted with a fluoropyrimidine and a thiolane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamine and dihalide precursors.
Introduction of the Fluoropyrimidine Group: This step might involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced to the diazepane ring.
Attachment of the Thiolane Group: This could be done through thiol-ene reactions or other suitable methods to attach the thiolane moiety to the diazepane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoropyrimidine group can be reduced under specific conditions.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced fluoropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: It could act as a nucleophile or electrophile in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, such as:
Uniqueness
- The presence of both a fluoropyrimidine and a thiolane group in the same molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLCPPJYMKVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)

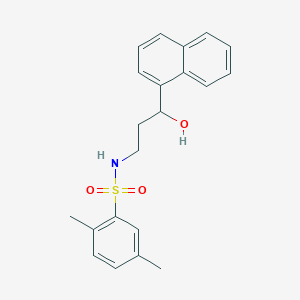
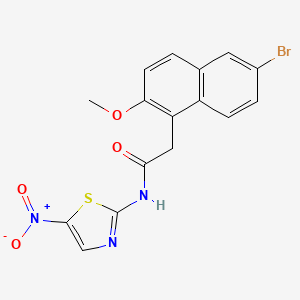
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
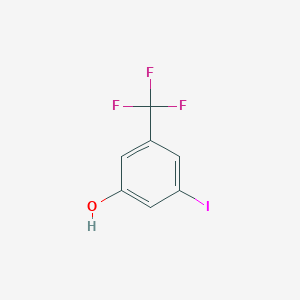
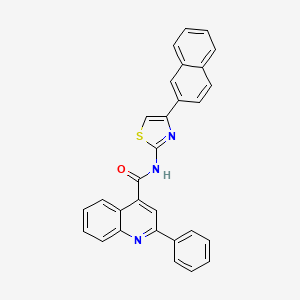
![(3S,4R)-4-Methoxy-1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2425941.png)
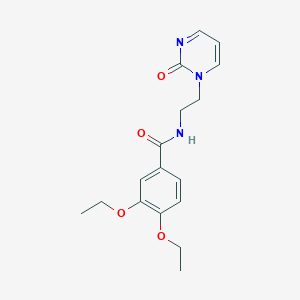
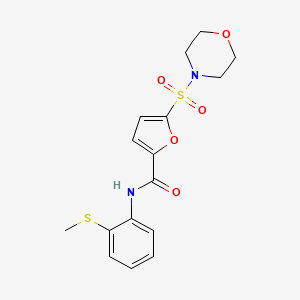
![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)
